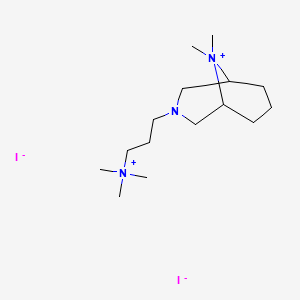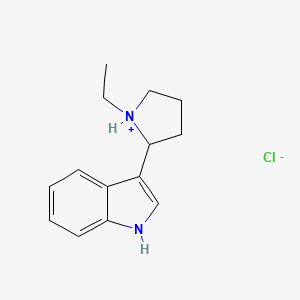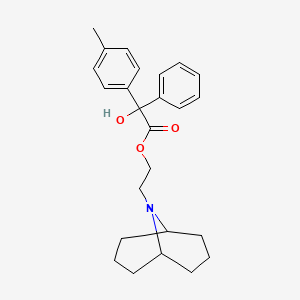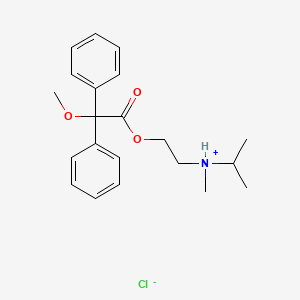
Formamide, N-(1-adamantyl-1-propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Adamantyl)propyl]formamide is an organic compound characterized by the presence of an adamantane moiety attached to a propyl chain, which is further linked to a formamide group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantane core is a rigid, diamond-like structure that imparts stability and resistance to degradation, making it a valuable component in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-adamantyl)propyl]formamide typically involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the formamide group. The reaction is carried out at elevated temperatures, usually around 85°C, to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of N-[1-(1-adamantyl)propyl]formamide follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(1-adamantyl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formamide group to an amine, yielding N-[1-(1-adamantyl)propyl]amine.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of adamantane carboxylic acid or adamantane ketone.
Reduction: Production of N-[1-(1-adamantyl)propyl]amine.
Substitution: Generation of halogenated adamantane derivatives.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)propyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in designing antiviral agents and treatments for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[1-(1-adamantyl)propyl]formamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt the function of viral proteins, making it effective as an antiviral agent. Additionally, the formamide group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s rigid structure allows it to fit into specific binding sites, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- 1-Adamantylamine
Comparison: N-[1-(1-adamantyl)propyl]formamide is unique due to the presence of the propyl chain, which imparts additional flexibility and reactivity compared to other adamantane derivatives. This structural feature allows for a broader range of chemical modifications and applications. In contrast, compounds like N-(1-adamantyl)formamide and N-(1-adamantyl)acetamide lack this flexibility, limiting their utility in certain contexts .
Propriétés
Numéro CAS |
101468-18-2 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)propyl]formamide |
InChI |
InChI=1S/C14H23NO/c1-2-13(15-9-16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,2-8H2,1H3,(H,15,16) |
Clé InChI |
HXMLRRPELUNZKX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)


![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)


